Comparative Subcutaneous Antinociceptive Potency: Pramoxine Hydrochloride vs. Lidocaine (Rat Model)
In a direct head-to-head preclinical comparison using a subcutaneous injection model in rats, pramoxine hydrochloride demonstrated significantly lower potency than lidocaine. The median effective dose (ED50) for cutaneous antinociception, as measured by blockade of the pinprick-induced cutaneous trunci muscle reflex (CTMR), was 42.1 μmol (95% CI: 38.8–45.7) for pramoxine compared to 5.44 μmol (95% CI: 4.67–6.35) for lidocaine (p < 0.01) [1].
| Evidence Dimension | Cutaneous antinociceptive potency (ED50) |
|---|---|
| Target Compound Data | 42.1 μmol (95% CI: 38.8–45.7) |
| Comparator Or Baseline | Lidocaine: 5.44 μmol (95% CI: 4.67–6.35) |
| Quantified Difference | Pramoxine requires approximately 7.7-fold higher dose to achieve equivalent effect |
| Conditions | Subcutaneous injection; pinprick-induced cutaneous trunci muscle reflex (CTMR) in male Sprague-Dawley rats |
Why This Matters
This quantitative potency differential is essential for formulators to calculate appropriate drug loading in topical delivery systems to achieve the desired anesthetic effect, and for procurement decisions when cost-per-dose calculations are critical.
- [1] Chou AK, Chiu CC, Chen YW, Wang JJ, Hung CH. Skin nociceptive block with pramoxine delivery by subcutaneous injection in rats. Pharmacol Rep. 2018;70(6):1180-1184. View Source
